molecular formula C13H15N3O5S2 B12210069 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B12210069
M. Wt: 357.4 g/mol
InChI Key: BXMYJFSYOKVQTO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazol core substituted with a methylsulfonyl (-SO₂CH₃) group at position 5 and a propanamide chain bearing a 2-methoxyphenoxy group. The propanamide linker and aromatic substituents contribute to its structural diversity and pharmacological relevance, particularly in agrochemical or medicinal applications .

Properties

Molecular Formula

C13H15N3O5S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H15N3O5S2/c1-8(21-10-7-5-4-6-9(10)20-2)11(17)14-12-15-16-13(22-12)23(3,18)19/h4-8H,1-3H3,(H,14,15,17)

InChI Key

BXMYJFSYOKVQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)propane-1,3-diol . This intermediate is then subjected to further reactions to introduce the thiadiazole and methylsulfonyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazol Ring

Methylsulfonyl vs. Methylthio
  • Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide The methylthio (-SMe) group is less polar and electron-withdrawing than methylsulfonyl (-SO₂Me). Impact: Reduced solubility in polar solvents and lower metabolic stability compared to the methylsulfonyl analog. Melting Point: 135–136°C (vs. higher expected for -SO₂Me due to increased polarity) .
Methoxymethyl and Halogenated Substituents
  • : 2-(2,4-Dichlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide Methoxymethyl (-CH₂OCH₃) increases hydrophilicity, while dichlorophenoxy enhances lipophilicity. Impact: Improved membrane penetration but reduced metabolic resistance compared to methylsulfonyl derivatives .
Aromatic Substituents

Variations in the Amide Side Chain

Propanamide vs. Acetamide
  • Compound 5k () : Acetamide (shorter chain) vs. propanamide (longer chain).
    • Impact : Propanamide’s extended chain may improve conformational flexibility and target engagement .
Sulfonamide Derivatives
  • : Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide)
    • Sulfamoyl (-SO₂NH₂) groups are critical for carbonic anhydrase inhibition.
    • Comparison : Methylsulfonyl lacks the NH₂ group, reducing zinc-binding capacity but increasing chemical stability .
Agrochemical Potential
  • and : Thiadiazol derivatives like tebuthiuron and FOE 5043 are used as herbicides.
    • Methylsulfonyl may enhance environmental persistence and target selectivity compared to methylthio analogs .
Plant Growth Regulation
  • and : Thiadiazol-triazole hybrids exhibit cytokinin-like activity. The 2-methoxyphenoxy group in the target compound may mimic auxin-like effects, suggesting dual hormonal activity .

Physicochemical Properties

Compound Substituent (Thiadiazol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound -SO₂CH₃ Not Reported Not Given Methylsulfonyl, Propanamide
5k () -SMe 135–136 72 Methylthio, Acetamide
5m () -SBn 135–136 85 Benzylthio, Acetamide
-CH₂OCH₃ Not Reported Not Given Methoxymethyl, Dichlorophenoxy
  • Trends : Methylsulfonyl derivatives likely exhibit higher melting points than methylthio analogs due to increased polarity .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic derivative that incorporates both a methoxyphenol moiety and a thiadiazole ring. This structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. The biological activity of thiadiazole derivatives has been extensively studied, revealing diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S, which includes both phenolic and thiadiazole components. The structural features are crucial for its biological activity, as they influence interactions with biological targets.

Biological Activity Overview

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, derivatives with halogen substitutions have demonstrated enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
  • Anticancer Properties : Some studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation. The cytostatic effects of related compounds have been noted in various cancer cell lines .
  • Anti-inflammatory Effects : Certain derivatives also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic potential.

Antimicrobial Properties

A study highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various microbial strains. Compounds with specific substitutions showed significant inhibition zones in disk diffusion assays. For example:

  • Compound A : Exhibited a zone of inhibition of 15–19 mm against Salmonella typhi.
  • Compound B : Showed good antifungal activity against Aspergillus niger and Candida albicans with MIC values ranging from 32–42 μg/mL .

Anticancer Activity

Research into the anticancer properties of thiadiazole derivatives has revealed promising results:

  • Compound X : Demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 5 µM.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineObserved EffectReference
AntibacterialCompound AS. typhiZone of inhibition: 15–19 mm
AntifungalCompound BA. niger, C. albicansMIC = 32–42 μg/mL
CytotoxicCompound XBreast cancer cellsIC50 = 5 µM

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